![molecular formula C11H13ClN2O3 B2567814 (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid CAS No. 1562441-87-5](/img/structure/B2567814.png)
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is a synthetic organic compound characterized by the presence of a chloropyridine moiety attached to a carbonyl group, which is further linked to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-2-carboxylic acid and the amino acid derivative, 3-methylbutanoic acid.
Activation of Carboxylic Acid: The carboxylic acid group of 6-chloropyridine-2-carboxylic acid is activated using reagents such as thionyl chloride or carbodiimides to form an acid chloride or an active ester.
Coupling Reaction: The activated carboxylic acid is then coupled with the amino group of the amino acid derivative under basic conditions, typically using a base like triethylamine, to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also implemented to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production and formulation.
作用机制
The mechanism of action of (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites, while the amide bond and the amino acid derivative provide additional interactions that enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.
相似化合物的比较
Similar Compounds
- (2S)-2-[(6-Bromopyridine-2-carbonyl)amino]-3-methylbutanoic acid
- (2S)-2-[(6-Fluoropyridine-2-carbonyl)amino]-3-methylbutanoic acid
- (2S)-2-[(6-Methylpyridine-2-carbonyl)amino]-3-methylbutanoic acid
Uniqueness
(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which can significantly influence its reactivity and binding properties. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
属性
IUPAC Name |
(2S)-2-[(6-chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-6(2)9(11(16)17)14-10(15)7-4-3-5-8(12)13-7/h3-6,9H,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQUERECAAVOX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
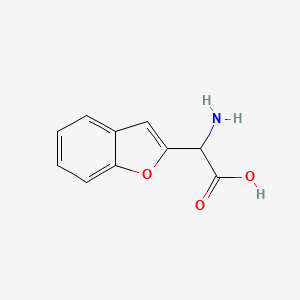
![N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2567733.png)
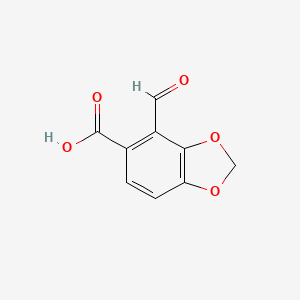
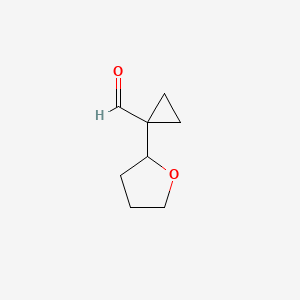
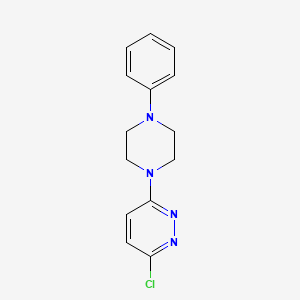
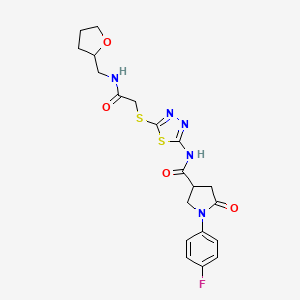
![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)
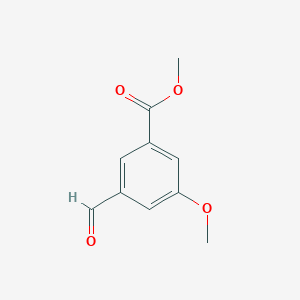
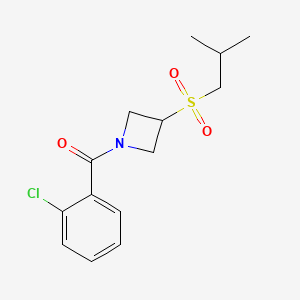
![3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2567744.png)
![N-[3-(6-Oxopiperidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2567745.png)
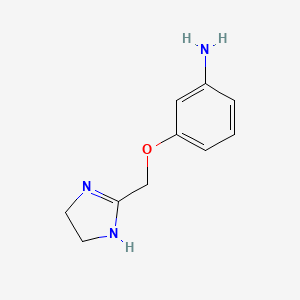
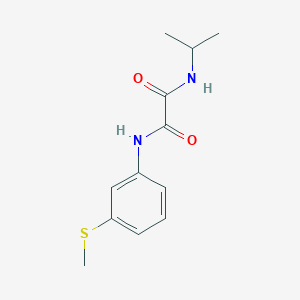
![N-(4-bromo-3-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2567754.png)
